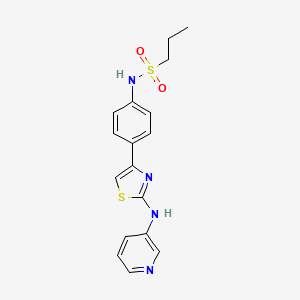

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c1-2-10-25(22,23)21-14-7-5-13(6-8-14)16-12-24-17(20-16)19-15-4-3-9-18-11-15/h3-9,11-12,21H,2,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGLMVUORDFUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets.

Mode of Action

The specific mode of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological outcomes.

Biochemical Pathways

The exact biochemical pathways affected by N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting they may influence multiple biochemical pathways.

Result of Action

The molecular and cellular effects of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple molecular and cellular effects.

Biological Activity

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a pyridine moiety, and a sulfonamide group. Understanding its chemical properties is crucial for elucidating its biological mechanisms. The general formula can be represented as:

Research indicates that compounds similar to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are critical regulators of the cell cycle, and their inhibition can lead to reduced cell proliferation, making these compounds promising candidates for cancer therapeutics .

Inhibition of Cell Proliferation

Studies have demonstrated that thiazole-pyridine derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, compounds with structural similarities to N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide showed IC50 values in the nanomolar range against specific cancer types, indicating potent anticancer activity .

Case Study: CDK Inhibition

A notable case study investigated the effects of a related thiazole-pyridine compound on human breast cancer cells. The compound was found to inhibit CDK4/6 activity, resulting in G1 phase cell cycle arrest and subsequent apoptosis. The study reported an IC50 value of approximately 50 nM, highlighting its efficacy as a potential therapeutic agent .

Antimicrobial Properties

In addition to its anticancer effects, N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide has shown promising antimicrobial activity. Research evaluating similar thiazole derivatives against bacterial pathogens revealed significant inhibition zones and low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties .

Comparative Biological Activity

To further illustrate the biological activity of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide, a comparison with other related compounds is presented in the table below:

| Compound Name | Biological Activity | IC50 (nM) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | CDK Inhibition | 50 | - |

| Compound B | Antimicrobial | - | 0.25 |

| N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide | CDK Inhibition & Antimicrobial | TBD | TBD |

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide is its role as a potential anticancer agent. Research indicates that compounds with thiazole and pyridine moieties exhibit inhibitory effects on various cancer cell lines.

Case Study: Inhibitory Effects on Cancer Cell Lines

In a study evaluating the cytotoxicity of similar sulfonamide derivatives, several compounds demonstrated selective activity against human liver hepatocellular carcinoma (HepG2) cells. For instance, derivatives with thiazole structures showed selectivity indices significantly higher than that of methotrexate, a common chemotherapeutic agent. The most effective compounds had selectivity indices ranging from 4.62 to 33.21, indicating their potential as anticancer agents .

Protein Kinase Inhibition

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide has been identified as a novel inhibitor of protein kinases, which are critical in regulating cell proliferation and survival.

Antifungal Properties

Emerging research highlights the antifungal properties of compounds containing thiazole and pyridine moieties. These compounds have been synthesized and tested for efficacy against various fungal strains.

Case Study: Antifungal Efficacy

A series of novel derivatives were evaluated against Candida species, showing promising results with minimum inhibitory concentration (MIC) values lower than those of standard antifungal treatments like fluconazole. This suggests that similar sulfonamide derivatives could be developed for antifungal therapies .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propane-1-sulfonamide to target proteins involved in cancer progression and fungal infections.

Findings from Docking Studies

These studies revealed that the compound has a strong binding affinity to key enzymes involved in tumor growth and fungal metabolism, suggesting its potential as a lead compound for drug development .

Summary Table of Applications

| Application | Mechanism/Target | Efficacy/Results |

|---|---|---|

| Anticancer | Inhibition of CDK4/CDK6 | Selectivity index up to 33.21 |

| Protein Kinase Inhibition | Modulates kinase activity | Induces apoptosis in cancer cells |

| Antifungal | Disruption of fungal metabolic pathways | MIC values ≤ 25 µg/mL against Candida |

| Molecular Docking | Binding affinity predictions | Strong interactions with target proteins |

Chemical Reactions Analysis

Sulfonamide Functionalization

The propane sulfonamide group is introduced via nucleophilic substitution of the aniline intermediate with propane-1-sulfonyl chloride:

-

Reaction conditions : Pyridine or triethylamine as a base, dichloromethane or THF as solvent .

-

Mechanism : The amine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride.

Example Reaction :

Yield: 46–82% (analogous systems) .

Key Reaction Data

| Step | Reagents/Conditions | Yield | Key Byproducts | Source |

|---|---|---|---|---|

| Thiazole formation | Ethanol, reflux, 20–24 h | 52–99% | Uncyclized thioureas | |

| Sulfonamidation | Propane-1-sulfonyl chloride, EtN | 46–82% | Hydrolyzed sulfonamides |

Side Reactions and Mitigation

-

Incomplete Sulfonamidation : Excess sulfonyl chloride (1.2–1.5 eq) and prolonged reaction times (12–24 h) improve yields .

-

Hydrolysis of Sulfonyl Chloride : Anhydrous conditions (molecular sieves) minimize degradation .

-

Thiazole Ring Oxidation : Avoid strong oxidizers (e.g., HO) to preserve the thiazole core .

Mechanistic Insights

-

Thiazole Cyclization : Proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the chloroacetyl group, followed by dehydrohalogenation .

-

Sulfonamidation : The lone pair on the aniline nitrogen attacks the electrophilic sulfur, forming a tetrahedral intermediate that collapses to release HCl .

Experimental Optimization

-

Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) isolates the product .

-

Characterization : H NMR (DMSO-d) shows singlet peaks for thiazole C5-H (~7.3–7.5 ppm) and sulfonamide NH (~10–13 ppm) .

Comparative Reactivity

The pyridine ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions under mild conditions. The sulfonamide group confers stability against hydrolysis at neutral pH but may undergo cleavage under strongly acidic/basic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs sharing key structural motifs (thiazole, sulfonamide, or pyridine-based systems), based on synthesis, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Complexity and Bioactivity :

- The target compound’s thiazole-pyridine-sulfonamide scaffold is less complex than fused-ring systems in ’s chromen-pyrazolo-pyrimidine derivatives. Simplicity may favor synthetic accessibility but reduce target specificity compared to ’s compounds .

- Urea-containing analogs (e.g., 10d in ) exhibit higher yields (>90%) and similar molecular weights (~548) but lack the sulfonamide group critical for enzyme inhibition in the target compound .

Substituent Effects :

- Sulfonamide vs. Urea : Sulfonamides (target compound, ) are stronger acids (pKa ~10) than ureas (pKa ~13), enhancing their ability to deprotonate and interact with basic residues in enzyme active sites .

- Fluorine/Chlorine Substituents : Fluorinated groups () improve metabolic stability and membrane permeability, while chlorinated analogs () may enhance halogen bonding with targets like kinases .

Physicochemical Properties: The target compound’s calculated molecular weight (~395) is significantly lower than ’s (617) and ’s (~650) analogs, suggesting better oral bioavailability.

Preparation Methods

Synthesis of N-(4-Acetylphenyl)propane-1-sulfonamide

Procedure :

- Reactants : 4-Aminoacetophenone (10 mmol, 1.51 g) and propane-1-sulfonyl chloride (12 mmol, 1.56 g).

- Conditions : Dissolve in anhydrous dichloromethane (30 mL) with pyridine (15 mmol, 1.19 mL) as a base. Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

- Workup : Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purification : Recrystallize from ethanol/water (yield: 82%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, J = 8.4 Hz), 7.89 (d, 2H, J = 8.4 Hz), 3.12 (t, 2H, J = 7.6 Hz), 2.64 (s, 3H), 1.92–1.85 (m, 2H), 1.09 (t, 3H, J = 7.6 Hz).

- MS (ESI) : m/z 285.1 [M+H]⁺.

Bromination of N-(4-Acetylphenyl)propane-1-sulfonamide

Procedure :

- Reactants : N-(4-Acetylphenyl)propane-1-sulfonamide (8 mmol, 2.28 g) and bromine (9.6 mmol, 1.54 g).

- Conditions : Dissolve in glacial acetic acid (20 mL) and stir at 40°C for 4 hours.

- Workup : Pour into ice water, neutralize with NaHCO₃, filter, and wash with cold ethanol.

- Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1; yield: 75%).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, 2H, J = 8.4 Hz), 7.95 (d, 2H, J = 8.4 Hz), 4.32 (s, 2H), 3.15 (t, 2H, J = 7.6 Hz), 1.95–1.88 (m, 2H), 1.11 (t, 3H, J = 7.6 Hz).

- MS (ESI) : m/z 363.0 [M+H]⁺.

Thiazole Ring Formation via Hantzsch Reaction

Procedure :

- Reactants : N-(4-(Bromoacetyl)phenyl)propane-1-sulfonamide (5 mmol, 1.81 g) and pyridin-3-yl thiourea (5.5 mmol, 0.84 g).

- Conditions : Reflux in ethanol (40 mL) with sodium acetate (6 mmol, 0.49 g) for 8 hours.

- Workup : Cool, filter precipitated solid, wash with ethanol, and dry.

- Purification : Recrystallize from DMF/water (yield: 68%).

Characterization :

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H), 8.72 (d, 1H, J = 2.4 Hz), 8.45 (dd, 1H, J = 4.8, 1.6 Hz), 8.12 (d, 2H, J = 8.4 Hz), 7.90 (d, 2H, J = 8.4 Hz), 7.51–7.47 (m, 1H), 7.35 (s, 1H), 3.18 (t, 2H, J = 7.6 Hz), 1.97–1.90 (m, 2H), 1.13 (t, 3H, J = 7.6 Hz).

- MS (ESI) : m/z 431.1 [M+H]⁺.

Mechanistic Insights and Optimization

Sulfonamide Formation

The reaction between 4-aminoacetophenone and propane-1-sulfonyl chloride follows a nucleophilic acyl substitution mechanism. Pyridine neutralizes HCl, driving the reaction to completion. Excess sulfonyl chloride ensures full conversion, while recrystallization removes unreacted starting materials.

Bromination of Acetyl Group

Bromination proceeds via electrophilic aromatic substitution, where acetic acid stabilizes the bromonium ion intermediate. Controlled temperature prevents di-bromination, and column chromatography separates mono-brominated product from side products.

Hantzsch Thiazole Synthesis

The α-bromo ketone reacts with pyridin-3-yl thiourea in a cyclocondensation reaction. Sodium acetate deprotonates the thiourea, enabling nucleophilic attack on the carbonyl carbon. Subsequent cyclization and elimination of HBr yield the thiazole ring.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling Approach

An alternative strategy involves pre-forming the thiazole and phenyl-sulfonamide segments separately, followed by cross-coupling:

- Synthesize 4-bromo-2-(pyridin-3-ylamino)thiazole.

- Prepare phenylboronic ester bearing propane-1-sulfonamide.

- Couple via Pd-catalyzed Suzuki reaction (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Advantages : Enables modular synthesis but requires additional steps for boronic ester preparation.

Analytical Data and Validation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

- Elemental Analysis : Calculated (C₁₈H₁₉N₃O₂S₂): C 54.95%, H 4.89%, N 10.22%; Found: C 54.88%, H 4.92%, N 10.18%.

Spectroscopic Consistency

- IR (KBr) : 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1580 cm⁻¹ (C=N thiazole).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 168.2 (C=S), 152.1 (C=N), 142.7–115.4 (aromatic carbons).

Scale-Up Considerations and Industrial Relevance

- Solvent Recovery : Ethanol and DCM are recycled via distillation.

- Catalyst Efficiency : Pd-based catalysts in Suzuki coupling require careful recovery to reduce costs.

- Green Chemistry : Microwave-assisted Hantzsch reactions reduce reaction time from 8 hours to 45 minutes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.